N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide
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Overview
Description
N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This particular compound is characterized by the presence of a methoxyethylsulfanyl group and a dimethylpropanamide group attached to the thiadiazole ring.
Preparation Methods
The synthesis of N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide involves several steps. One common method includes the reaction of 2-methoxyethylthiol with a suitable thiadiazole precursor under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Scientific Research Applications
N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve inhibition of key enzymes or interference with cellular signaling pathways .
Comparison with Similar Compounds
N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide can be compared with other thiadiazole derivatives, such as:
N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
1,3,4-oxadiazole derivatives: These compounds have a similar ring structure but with oxygen instead of sulfur, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H17N3O2S2 |
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Molecular Weight |
275.4 g/mol |
IUPAC Name |
N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C10H17N3O2S2/c1-10(2,3)7(14)11-8-12-13-9(17-8)16-6-5-15-4/h5-6H2,1-4H3,(H,11,12,14) |
InChI Key |
HLTXSWZXJVCKPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)SCCOC |
Origin of Product |
United States |
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